molecular formula C15H16ClNO B2472878 N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide CAS No. 2411254-63-0

N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide

Cat. No. B2472878
CAS RN: 2411254-63-0
M. Wt: 261.75
InChI Key: LJOGEIUQRLXGBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using computational approaches. The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established . The crystal structure of a similar compound, N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide, was also studied .

Future Directions

While specific future directions for “N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide” are not available, similar compounds have shown potential in various fields. For instance, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Similarly, the potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one molecule in nonlinear optics are confirmed by second and third harmonic generation studies .

properties

IUPAC Name

N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-15(18)17-14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h2,6-10,14H,1,3-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOGEIUQRLXGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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